![molecular formula C24H18BNO2 B13413883 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further connected to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Phenolic derivatives or quinones
Reduction: Boronate esters
Substitution: Halogenated carbazole derivatives
Wissenschaftliche Forschungsanwendungen
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9-Phenyl-9H-carbazol-4-yl)boronic acid
- (9-(4-Biphenyl)carbazole)
- (9-(4-Biphenyl)carbazole-4-boronic acid)
Uniqueness
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is unique due to its combination of a carbazole moiety with a biphenyl structure and a boronic acid functional group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C24H18BNO2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[9-(4-phenylphenyl)carbazol-4-yl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16,27-28H |
InChI-Schlüssel |
USKZJRMLKWTASM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



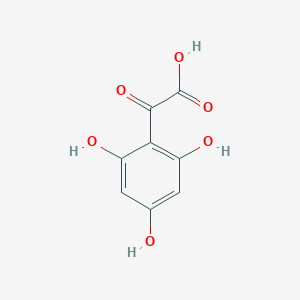
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
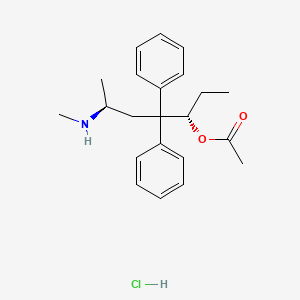
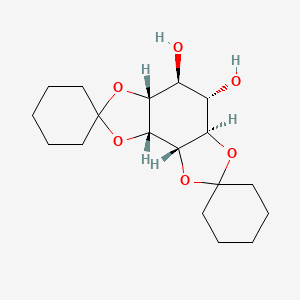
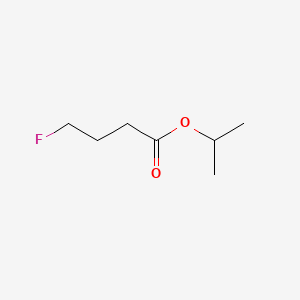

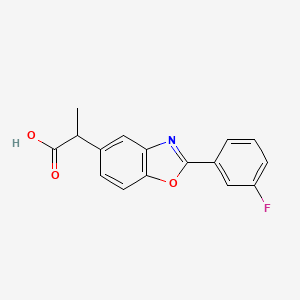
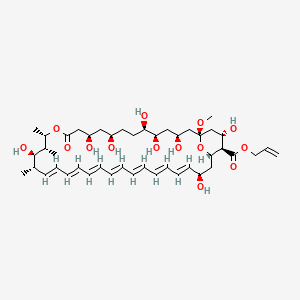
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
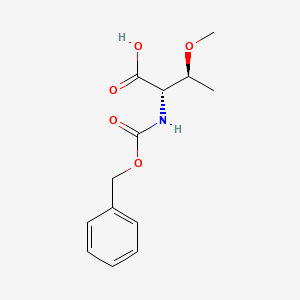
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
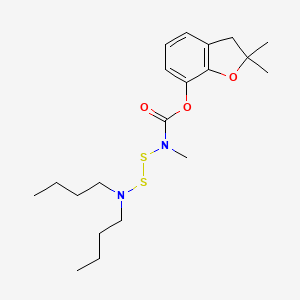
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
